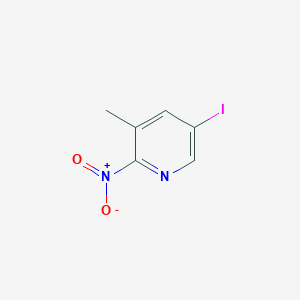
5-Iodo-3-methyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-2-nitropyridine typically involves the nitration of 3-methylpyridine followed by iodination. One common method includes the nitration of 3-methylpyridine using nitric acid and sulfuric acid to yield 3-methyl-2-nitropyridine. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-substituted-3-methyl-2-nitropyridines.
Reduction: Formation of 5-iodo-3-methyl-2-aminopyridine.
Oxidation: Formation of 5-iodo-3-carboxy-2-nitropyridine.
Wissenschaftliche Forschungsanwendungen
5-Iodo-3-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 5-Iodo-3-methyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-5-nitropyridine
- 5-Iodo-2-methyl-3-nitropyridine
- 3-Iodo-2-nitropyridine
Uniqueness
5-Iodo-3-methyl-2-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to other nitropyridines. The presence of both an iodine atom and a nitro group on the pyridine ring enhances its potential for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C6H5IN2O2 |
|---|---|
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
5-iodo-3-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5IN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
InChI-Schlüssel |
DKNZYXDFUCUYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


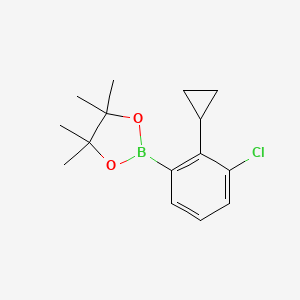
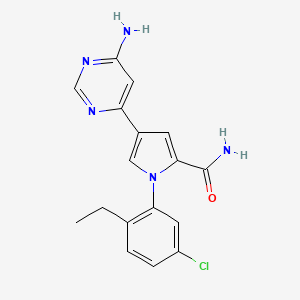
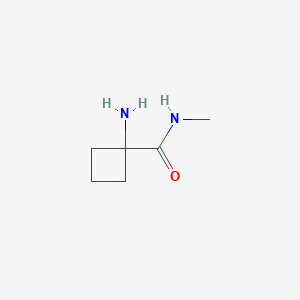
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)



![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

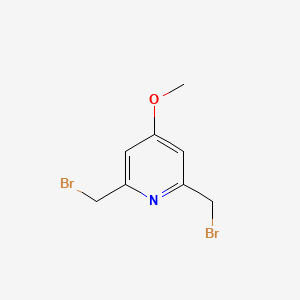
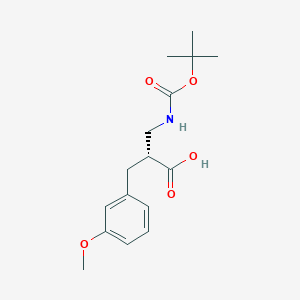
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)

